trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid
CAS No.: 69907-67-1
Cat. No.: VC21537087
Molecular Formula: C12H15NO4
Molecular Weight: 237,25 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 69907-67-1 |
---|---|
Molecular Formula | C12H15NO4 |
Molecular Weight | 237,25 g/mole |
IUPAC Name | 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17) |
Standard InChI Key | LQILVUYCDHSGEU-UHFFFAOYSA-N |
SMILES | C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O |
Canonical SMILES | C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O |
Basic Information and Chemical Identity
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is a well-defined organic compound identified by the CAS registry number 69907-67-1. The compound bears the molecular formula C12H15NO4, corresponding to a molecular weight of 237.25 g/mol . This chemical is recognized by several synonyms in scientific literature, including Mal-AMCHC, trans-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid, and trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid . The compound's MDL number is MFCD11519178, and it has been assigned the FDA UNII identifier 7CN76JAX09, indicating its recognition within regulatory frameworks . These standardized identifiers ensure accurate referencing in scientific literature and chemical databases, facilitating consistent research and development activities across different laboratories and industries.
The compound's nomenclature reflects its structural arrangement, specifically highlighting the trans configuration of the cyclohexane ring substituents and the presence of both maleimide and carboxylic acid functional groups. This detailed chemical identity information provides the foundation for understanding its physicochemical properties and reactivity patterns observed in various applications. The precise identification of this compound is essential for ensuring reproducibility in research settings and maintaining quality standards in industrial production processes where it serves as an important intermediate or reagent.
Physical and Chemical Properties
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid exhibits distinct physical and chemical properties that influence its handling, storage, and applications in chemical synthesis and bioconjugation reactions. The compound presents as a white to almost white crystalline powder or crystals with a well-defined melting point of 144°C when recrystallized from benzene . This relatively high melting point suggests significant intermolecular forces, likely including hydrogen bonding through the carboxylic acid group. The compound has a predicted boiling point of 433.6±18.0°C and a density of 1.329, properties typical of organic compounds with medium molecular weight and polar functional groups . The compound's estimated pKa value of 4.80±0.10 indicates moderate acidity of the carboxylic acid group, comparable to other cyclohexanecarboxylic acid derivatives .
The physical properties of this compound are summarized in the following table:
Property | Value |
---|---|
Melting point | 144°C (in benzene) |
Boiling point | 433.6±18.0°C (Predicted) |
Density | 1.329 |
Physical form | Powder to crystal |
Color | White to Almost white |
pKa | 4.80±0.10 (Predicted) |
Solubility | Soluble in Methanol |
Storage conditions | Sealed in dry conditions, Room Temperature |
Molecular Structure and Functional Groups
The molecular structure of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid features a cyclohexane ring as the central scaffold, with two key functional groups positioned in a trans configuration . This stereochemical arrangement places the substituents at opposite sides of the cyclohexane ring plane, minimizing steric interactions and providing optimal spatial separation for cross-linking applications. The cyclohexane ring exists predominantly in the chair conformation, with the substituents preferentially occupying equatorial positions to further minimize steric strain. This specific three-dimensional arrangement contributes significantly to the compound's reactivity profile and its effectiveness in bioconjugation reactions.
The compound contains two principal functional groups with distinct chemical reactivities. The maleimide group, connected to the cyclohexane ring via a methylene bridge, consists of a five-membered ring containing a nitrogen atom and two carbonyl groups in a conjugated system. This structural feature creates an electrophilic site highly reactive toward thiol-containing compounds through Michael addition reactions. The double bond in the maleimide group possesses electron-deficient character due to conjugation with the adjacent carbonyl groups, enhancing its selectivity and reactivity toward nucleophilic sulfhydryl groups. The second key functional group is the carboxylic acid moiety, which can participate in typical carboxylic acid reactions including esterification, amide formation, and salt formation with bases .
The trans configuration of these functional groups on the cyclohexane ring creates a rigid structure with well-defined spatial orientation, unlike more flexible linkers commonly used in bioconjugation chemistry. This conformational rigidity can be advantageous in certain applications where precise spatial control of conjugated biomolecules is required. The balance between the hydrophobic cyclohexane ring and the polar functional groups also influences the compound's interaction with biological systems, including cell membranes and protein binding sites, properties that have implications for its effectiveness in biochemical applications.
Synthesis and Preparation Methods
The synthesis of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid typically follows a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. One established synthetic pathway begins with cyclohexanecarboxylic acid derivatives and involves formation of a maleamic acid intermediate (compound 69907-68-2) followed by cyclization to form the desired maleimide product . This approach leverages the reactivity of carboxylic acid groups and the specific stereochemistry of the trans-cyclohexane scaffold to yield the target compound with the required configuration.
A specific synthetic procedure documented in the literature describes the following steps: The maleamic acid intermediate (36.8 g, 144 mmol) is combined with sodium acetate (13.6 g, 165 mmol) and dissolved in acetic anhydride (368 mL) . This reaction mixture is sealed in a glass vessel and heated to 120°C for 3 hours to facilitate the cyclization reaction that forms the maleimide ring. After cooling, the resulting black syrupy mixture is poured onto water (3 L), stirred thoroughly, and extracted with dichloromethane to isolate the organic components . The organic layer is subsequently dried over Na2SO4, filtered through a sintered glass funnel, and the clear filtrate is evaporated and dried under high vacuum conditions. This procedure yields the target compound as a yellow solid with a reported yield of 7.00 g (20%) .
The synthetic outcome has been characterized by 1H NMR spectroscopy (300 MHz, CDCl3), showing diagnostic signals at δ 6.73 (s, 2H) for the maleimide double bond protons, 3.40 (d, 2H, J = 7 Hz) for the methylene group connecting the maleimide to the cyclohexane ring, and multiple signals between 2.28 and 1.03 ppm corresponding to the various protons on the cyclohexane ring . The moderate yield (20%) obtained through this synthetic route suggests potential for optimization in industrial production settings, possibly through exploration of alternative reaction conditions, catalysts, or purification methods to improve efficiency and cost-effectiveness. The current synthesis represents a balance between complexity and scalability, providing access to this important bioconjugation reagent while leaving room for process improvements.
Reaction Mechanisms and Selectivity
The chemical reactivity of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is primarily governed by its two key functional groups: the maleimide moiety and the carboxylic acid group. The maleimide group undergoes selective reaction with thiol-containing compounds through a Michael addition mechanism, where the sulfhydryl group acts as a nucleophile attacking the electrophilic carbon of the maleimide double bond . This reaction proceeds under mild conditions (typically pH 6.5-7.5) and with high selectivity for thiols over other nucleophilic groups commonly found in biological systems, such as amines. The resulting thioether bond is stable under physiological conditions, resistant to hydrolysis, and maintains integrity across a wide pH range, making it ideal for applications requiring durable bioconjugates.
The carboxylic acid group offers complementary reactivity, participating in standard carboxylic acid reactions including formation of activated esters (particularly N-hydroxysuccinimide esters), amides, and anhydrides . In the widely used derivative SMCC, the carboxylic acid is converted to an NHS ester, which selectively reacts with primary amines to form stable amide bonds. This dual reactivity profile enables heterobifunctional cross-linking, where the compound can serve as a bridge between thiol-containing molecules and amine-containing molecules. The selectivity of these reactions is further enhanced by the ability to control reaction conditions, such as pH, to favor one reaction pathway over another.
The trans configuration of the cyclohexane ring places the functional groups in a defined spatial arrangement, reducing conformational flexibility and potentially enhancing reaction efficiency by minimizing unfavorable interactions . This structural rigidity can be particularly advantageous in applications where the distance and orientation between conjugated molecules are critical factors. Additionally, the cyclohexane ring provides a hydrophobic spacer that can influence the solubility, membrane permeability, and protein interaction properties of the resulting conjugates. Understanding these mechanistic details and structure-reactivity relationships is essential for optimizing the use of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid in bioconjugation applications and for designing improved derivatives with enhanced properties.
Research Applications and Case Studies
Scientific research utilizing trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid and its derivatives spans multiple disciplines, reflecting the compound's versatility as a bioconjugation tool. In the field of protein engineering, the compound has been employed to create defined protein-protein conjugates that maintain their biological activities while gaining new functionalities, such as enhanced stability or targeting capabilities . These engineered proteins have applications in enzyme technology, protein therapeutics, and fundamental studies of protein structure-function relationships. The precise control over conjugation sites afforded by the compound's selectivity for thiol groups allows researchers to create homogeneous conjugates with predictable properties, addressing a significant challenge in protein modification strategies.
One notable application described in the literature involves antifreeze protein detection using Rhodamine B as a photoluminescence label in porous silicon, as reported by Zhang et al . This study demonstrates the utility of the compound in creating functionalized surfaces for biosensing applications, where the maleimide group facilitates the attachment of thiol-modified recognition elements to sensor platforms. The resulting biosensors exhibit high specificity and sensitivity for their target analytes, with the stable linkages provided by the maleimide chemistry ensuring long-term device performance even under challenging environmental conditions. This example illustrates how the compound's chemical properties can be leveraged to develop advanced analytical tools for environmental monitoring, food safety testing, and clinical diagnostics.
In immunochemistry research, the compound has enabled the development of site-specifically labeled antibodies for imaging, diagnostics, and therapeutic applications . By controlling the location and number of conjugation sites on antibody molecules, researchers can optimize the performance of antibody-drug conjugates, immunoassay reagents, and targeted imaging agents. The trans-cyclohexane scaffold provides an appropriate spacing between the antibody and the conjugated molecule, potentially reducing steric hindrance and preserving the antibody's binding capacity. These applications highlight the compound's continuing importance in modern biomedical research and its contribution to the development of next-generation molecular tools and therapeutics.
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